![molecular formula C22H24N4O6S B2488493 ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate CAS No. 955699-03-3](/img/structure/B2488493.png)
ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate
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Overview
Description
The compound of interest belongs to a class of chemicals known for their complex structures and potential for diverse biological activities. The research on similar compounds involves various synthetic strategies and analytical techniques to elucidate their chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including cyclization and substitution reactions. For example, Mohamed (2021) described the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was determined, revealing specific conformational characteristics and hydrogen-bonding networks (Faizi et al., 2016).
Chemical Reactions and Properties
Compounds in this category often undergo reactions that highlight their chemical reactivity and potential for further derivatization. The synthesis and reactions of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates were studied, showcasing the formation of N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018).
Physical Properties Analysis
The physical properties of related compounds, including solubility, melting points, and crystalline forms, are crucial for understanding their behavior in various conditions. The organic crystal engineering study by Weatherhead-Kloster et al. (2005) on 1,4-piperazine-2,5-diones provides insights into polymorphism and solubility characteristics (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the development of compounds with potential applications. The synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition by Reddy et al. (2014) exemplify the evaluation of chemical properties relevant to biological activity (Reddy et al., 2014).
Scientific Research Applications
Microwave-assisted Synthesis of Hybrid Molecules
A study explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate. The synthesized compounds were evaluated for antimicrobial, antilipase, and antiurease activities, with some exhibiting good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013).
Benzofuran and Benzo[d]isothiazole Derivatives
Another research focused on benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition. The study designed molecules by molecular hybridization and screened them for their in vitro activities, identifying compounds with promising inhibition capabilities (Reddy et al., 2014).
Thiazole-Aminopiperidine Hybrid Analogues
The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors were investigated. Among the synthesized compounds, specific derivatives showed significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis DNA gyrase, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).
Future Directions
The future research directions for this compound and similar benzodioxole derivatives could involve further exploration of their potential anti-tumor and antiparasitic activities. Additionally, their synthesis methods could be optimized, and their physical and chemical properties could be studied in more detail .
Mechanism of Action
Target of Action
It is known that thiazole derivatives have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of this compound is likely to be influenced by the thiazole ring and the benzo[d][1,3]dioxole group. Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . For instance, they can affect the synthesis of neurotransmitters, such as acetylcholine , and can also exhibit antitumor activities .
Result of Action
Thiazole derivatives have been reported to exhibit potent growth inhibition properties in various cancer cell lines . They can also show significant analgesic and anti-inflammatory activities .
properties
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxole-5-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-2-30-22(29)26-9-7-25(8-10-26)20(28)14-4-6-17-18(14)23-21(33-17)24-19(27)13-3-5-15-16(11-13)32-12-31-15/h3,5,11,14H,2,4,6-10,12H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWHVBMWMAOXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate |
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